Ribociclib D6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

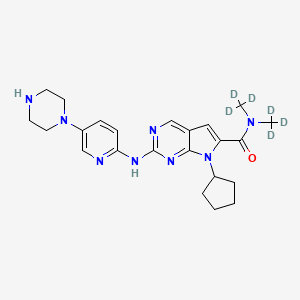

Ribociclib D6, also known as this compound, is a useful research compound. Its molecular formula is C23H30N8O and its molecular weight is 440.585. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Ribociclib D6, a derivative of the cyclin-dependent kinase (CDK) 4/6 inhibitor ribociclib, has garnered attention for its potential in cancer therapeutics, particularly in treating hormone receptor-positive breast cancer. This article delves into the biological activity of this compound, supported by relevant case studies, research findings, and data tables.

This compound functions by selectively inhibiting CDK4 and CDK6, which are crucial for cell cycle progression. By blocking these kinases, this compound disrupts the phosphorylation of retinoblastoma protein (Rb), leading to cell cycle arrest in the G1 phase. This mechanism effectively halts the proliferation of cancer cells, particularly in tumors characterized by dysregulation of the cyclin D-CDK4/6-Rb pathway.

Pharmacokinetics and Efficacy

Pharmacokinetic studies have shown that this compound exhibits favorable absorption and distribution characteristics. The compound is orally bioavailable and demonstrates a manageable safety profile. Clinical trials have indicated that Ribociclib significantly extends progression-free survival (PFS) and overall survival (OS) in patients with hormone receptor-positive breast cancer when used in combination with endocrine therapies.

Table 1: Summary of Clinical Trials Involving this compound

| Trial Name | Population | Combination Therapy | PFS (months) | OS (months) |

|---|---|---|---|---|

| MONALEESA-7 | HR+/HER2- MBC patients | Ribociclib + Letrozole | 27.5 | 58.7 |

| MONARCH-2 | HR+/HER2- MBC patients | Abemaciclib + Fulvestrant | 16.4 | 46.7 |

| RIBANNA Study | Diverse patient cohort | Ribociclib in routine practice | Varied | Varied |

Case Study 1: Efficacy in Hepatitis B Co-infection

A notable case study involved a 45-year-old woman diagnosed with metastatic breast cancer who also tested positive for hepatitis B. Despite concerns regarding hepatotoxicity associated with Ribociclib, the patient exhibited no liver function deterioration during treatment. After three cycles of therapy, imaging studies revealed a partial response, highlighting the drug's efficacy even in patients with comorbidities .

Case Study 2: Long-term Outcomes

In another case involving a heavily pretreated patient with hormone receptor-positive breast cancer, Ribociclib was administered as part of a combination therapy regimen. The patient demonstrated significant tumor reduction and maintained stable disease over an extended follow-up period, further supporting the compound's therapeutic potential .

Safety Profile and Side Effects

While this compound is generally well-tolerated, it is associated with specific side effects including:

- Hematologic Toxicity : Neutropenia is a common side effect that correlates with drug exposure levels.

- Hepatotoxicity : Liver function monitoring is essential due to potential increases in liver enzymes.

- QT Prolongation : Cardiac monitoring may be necessary due to risks associated with prolonged QT intervals.

Research Findings

Recent studies have focused on understanding resistance mechanisms to CDK4/6 inhibitors like this compound. These mechanisms include:

- Genetic mutations

- Compensatory signaling pathways

- Epigenomic changes

Ongoing research aims to identify strategies to overcome resistance, enhancing the efficacy of this compound in clinical settings .

Eigenschaften

IUPAC Name |

7-cyclopentyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]-N,N-bis(trideuteriomethyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N8O/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28)/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXHGRAEPCAFML-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.